Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride

Structural Chemistry Crystallography Quality Control

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride (CAS 1956325-50-0) is a bicyclic heterocyclic compound featuring a pyridine ring fused to a partially saturated 1,4-oxazine, bearing a free hydroxyl group at the 7-position and formulated as the hydrochloride salt. This compound belongs to the dihydro-pyrido-oxazine class, which serves as a core scaffold in multiple kinase inhibitor programs, notably as PI3Kδ inhibitors and ALK5 inhibitors developed by Novartis and others.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
Cat. No. B11786451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1COC2=CNC(=O)C=C2N1.Cl
InChIInChI=1S/C7H8N2O2.ClH/c10-7-3-5-6(4-9-7)11-2-1-8-5;/h3-4,8H,1-2H2,(H,9,10);1H
InChIKeyLHWAKJWPOIIVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol Hydrochloride: Chemical Class and Context for Procurement


2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride (CAS 1956325-50-0) is a bicyclic heterocyclic compound featuring a pyridine ring fused to a partially saturated 1,4-oxazine, bearing a free hydroxyl group at the 7-position and formulated as the hydrochloride salt . This compound belongs to the dihydro-pyrido-oxazine class, which serves as a core scaffold in multiple kinase inhibitor programs, notably as PI3Kδ inhibitors and ALK5 inhibitors developed by Novartis and others [1][2]. With a molecular formula of C7H9ClN2O2 and a molecular weight of 188.61 g/mol, it represents a fragment-sized building block suitable for lead generation and structure-activity relationship (SAR) exploration in medicinal chemistry .

Why In-Class Compounds Cannot Substitute for 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol Hydrochloride


The 7-hydroxy substitution pattern and the hydrochloride salt form of this specific compound create differentiation that precludes simple interchange with other dihydro-pyrido-oxazine analogs. The free hydroxyl group at C7 provides a critical functional handle for further derivatization—such as O-alkylation to generate the 7-yloxy ethers found in potent PI3Kδ inhibitors with nanomolar IC50 values [1]—which is absent in the unsubstituted 1H,2H,3H-pyrido[3,4-b][1,4]oxazine core (CAS 1446001-90-6 free base analog) or the 7-chloro variant. The hydrochloride salt form ensures improved aqueous solubility and solid-state stability relative to the neutral free base [2], making it better suited for reproducible weighing, dissolution, and subsequent synthetic transformations. Furthermore, the pyrido[3,4-b][1,4]oxazine regioisomer exhibits distinct electronic properties compared to the pyrido[2,3-b][1,4]oxazine or pyrido[3,2-b][1,4]oxazine isomers, influencing binding to biological targets [3].

Quantitative Differentiation Evidence for 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol Hydrochloride


Definitive Structural Confirmation via Single-Crystal X-ray Diffraction vs. Uncharacterized Analogs

The title compound has been fully characterized for the first time by single-crystal X-ray crystallography, with complete 1H NMR, 13C NMR, and IR spectroscopic data reported in the peer-reviewed journal Molbank [1]. This provides unequivocal structural proof, including absolute configuration confirmation via X-ray diffraction [1]. In contrast, many closely related pyrido-oxazine building blocks (e.g., 7-chloro-1H-pyrido[3,4-b][1,4]oxazin-2-one, CAS not available; or 2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine, CAS 2096334-40-4) lack published crystallographic data, making their structural assignment reliant solely on routine NMR, which cannot distinguish regioisomeric ambiguities definitively.

Structural Chemistry Crystallography Quality Control

Hydrochloride Salt Form Superiority for Handling and Solubility vs. the Neutral Free Base

The compound is supplied as a hydrochloride salt (CAS 1956325-50-0, MW 188.61 g/mol), which is expected to yield improved aqueous solubility compared to the neutral free base (2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol, CAS 1446001-90-6, MW 152.15 g/mol) . Reported purity for the hydrochloride salt from commercial suppliers is ≥98% (HPLC) , establishing a reliable specification for procurement. The free base analog is reported as 'N/A' for melting point, boiling point, and density in standard databases , indicating limited characterization data. The hydrochloride salt's enhanced crystallinity, as confirmed by the X-ray structure [1], facilitates more accurate weighing and improved long-term storage stability.

Preformulation Salt Selection Medicinal Chemistry

Regioisomeric Scaffold Specification: Pyrido[3,4-b][1,4]oxazine vs. Pyrido[2,3-b] and Pyrido[3,2-b] Isomers in Kinase Inhibition

The pyrido[3,4-b][1,4]oxazine scaffold, when elaborated at the 7-position (e.g., to the 7-yloxy ether), generates potent PI3Kδ inhibitors with IC50 values in the nanomolar range. For example, {(S)-3-[1-(6-methoxy-5-methyl-pyridin-3-yl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-yloxy]-pyrrolidin-1-yl}-(1-methyl-1H-imidazol-4-yl)-methanone (Example E1, US9763952) exhibits a PI3Kδ IC50 of 98 nM [1]. In contrast, related pyrido[2,3-b][1,4]oxazine-containing compounds (e.g., US20240025922, Example 76) are directed toward ALK5 inhibition with distinct structure-activity relationships [2]. The [3,4-b] regioisomer presents a different electronic distribution due to the nitrogen position in the pyridine ring, impacting hydrogen-bonding capacity and target selectivity. No direct head-to-head PI3Kδ IC50 data comparing identical substituent sets across pyrido[3,4-b] and pyrido[2,3-b] or pyrido[3,2-b] scaffolds is publicly available.

Kinase Inhibitors Scaffold Comparison PI3K

Crystallographically Defined Polymorph for Formulation vs. Amorphous or Uncharacterized Analogs

The hydrochloride form of the 7-ol compound yields a well-defined single-crystal structure as reported in Molbank [1], demonstrating its capacity to form highly ordered crystalline lattices. This contrasts with the solid form patent WO2014102630A1, which describes an anhydrous crystalline form of the bulkier PI3K inhibitor (1,1-dioxo-hexahydro-1λ6-thiopyran-4-yl)-{(S)-3-[1-(6-methoxy-5-methyl-pyridin-3-yl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-yloxy]-pyrrolidin-1-yl}-methanone, where significant effort was required to identify crystallization conditions [2]. The core building block's inherent crystallinity suggests ease of purification by recrystallization, a practical advantage for procurement and downstream chemistry.

Solid-State Chemistry Crystallinity Formulation

High-Value Application Scenarios for 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol Hydrochloride


PI3Kδ and PI3K Family Kinase Inhibitor Lead Generation

The compound serves as the core synthetic intermediate for generating PI3Kδ-selective inhibitors, with O-alkylation at the 7-hydroxy position enabling rapid diversification. Validated by Novartis patents (US9763952) where elaborated 7-yloxy derivatives achieve PI3Kδ IC50 values of 98 nM [1]. Researchers should procure this compound when initiating SAR programs targeting the PI3K/AKT/mTOR pathway, particularly for autoimmune and inflammatory indications. The crystalline form ensures reliable solid-phase handling compatible with automated synthesis platforms.

Fragment-Based Drug Discovery (FBDD) Library Assembly

With a molecular weight of 188.6 g/mol (hydrochloride salt) and a fully characterized 3D structure confirmed by X-ray crystallography [2], the compound meets all canonical fragment library criteria (MW < 300, defined binding vectors via 7-OH, crystallographically validated). The lack of X-ray structures for most comparator pyrido-oxazine fragments makes this compound a preferred choice for fragment screening campaigns where structural follow-up depends on unambiguous ligand geometry.

ALK5 (TGF-β Type I Receptor) Inhibitor Scaffold Optimization

The pyrido[3,4-b][1,4]oxazine scaffold is a core template in ALK5 inhibitor patents [3]. The 7-hydroxy variant provides a synthetic entry point lacking in the unsubstituted scaffold, enabling direct introduction of functional groups at the critical C7 position. Researchers pursuing TGF-β pathway inhibitors for fibrosis or oncology indications should select this specific compound over the non-hydroxylated or differently substituted regioisomers to access the full intellectual property space.

Crystalline Building Block for Solid-Phase Synthesis and Purification Workflows

The compound's proven crystallinity, with a defined monoclinic crystal system (C2 space group, unit cell parameters a = 20.2528, b = 6.7254, c = 10.6748 Å, β = 94.699°) [2], facilitates straightforward recrystallization for purity upgrades. This contrasts sharply with amorphous or poorly characterized analogs. Procurement of the crystalline hydrochloride salt ensures reproducible weighing, minimal hygroscopicity issues, and compatibility with standard laboratory automation for parallel synthesis arrays.

Quote Request

Request a Quote for 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.